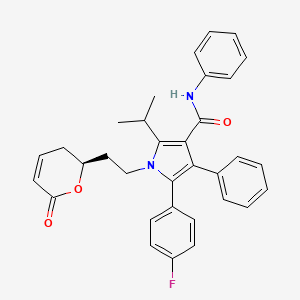

Atorvastatin Dehydro Lactone

描述

Atorvastatin Dehydro Lactone is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Dehydro Lactone involves a multi-step process. One notable method is the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free mechanochemical methods, which are environmentally friendly and reduce the use of organic solvents .

化学反应分析

Types of Reactions

Atorvastatin Dehydro Lactone undergoes various chemical reactions, including:

Oxidation: Conversion to hydroxy acids.

Reduction: Formation of reduced derivatives.

Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products Formed

Hydroxy acids: Formed through oxidation.

Reduced derivatives: Resulting from reduction reactions.

Substituted derivatives: Produced through substitution reactions.

科学研究应用

Pharmacological Applications

1. Dyslipidemia Management

Atorvastatin Dehydro Lactone is indicated for the treatment of several dyslipidemias, including:

- Primary Hyperlipidemia : Effective in lowering total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels.

- Mixed Dyslipidemia : Helps manage both elevated LDL-C and triglycerides.

- Familial Hypercholesterolemia : Useful in patients with genetic predispositions to high cholesterol levels.

The compound's ability to inhibit HMG-CoA reductase leads to decreased cholesterol synthesis, thereby improving lipid profiles in patients with various forms of dyslipidemia .

2. Cardiovascular Disease Prevention

This compound plays a crucial role in preventing cardiovascular events. It is FDA-approved for:

- Secondary Prevention : Reducing the risk of myocardial infarction and stroke in patients with established coronary heart disease.

- Primary Prevention : Lowering cardiovascular event risks in high-risk individuals without prior heart disease but with multiple risk factors, including diabetes mellitus .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

Case Study 1: Efficacy in Reducing Muscle Symptoms

A randomized controlled trial involving 982 patients with coronary heart disease evaluated the effect of atorvastatin on muscle symptoms. The study found no significant difference in muscle symptom intensity between atorvastatin and placebo groups, indicating that atorvastatin may be well-tolerated even among patients experiencing statin-associated muscle symptoms .

| Characteristic | Atorvastatin → Placebo (N=36) | Placebo → Atorvastatin (N=35) | Total (N=71) |

|---|---|---|---|

| Age (years), mean | 63.8 | 63.1 | 63.5 |

| Female (%) | 33.3 | 31.4 | 32.4 |

| Myocardial Infarction (%) | 83.3 | 85.7 | 84.5 |

Case Study 2: Long-term Effectiveness

In a comparative study between atorvastatin and rosuvastatin, both statins were found equally effective in preventing heart attacks and strokes among patients with coronary artery disease, underscoring the clinical relevance of atorvastatin derivatives like this compound .

作用机制

Atorvastatin Dehydro Lactone exerts its effects by inhibiting the enzyme HMG-CoA reductase. This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. The reduction in cholesterol levels leads to an increase in the expression of LDL receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .

相似化合物的比较

Similar Compounds

Lovastatin: A naturally occurring statin with a similar mechanism of action.

Simvastatin: A semi-synthetic derivative of lovastatin.

Pravastatin: A hydrophilic statin with different pharmacokinetic properties.

Rosuvastatin: A synthetic statin with high potency and long half-life.

Uniqueness

Atorvastatin Dehydro Lactone is unique due to its specific structural features and its role as an intermediate in the synthesis of atorvastatin.

生物活性

Atorvastatin dehydro lactone, a derivative of atorvastatin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, which is crucial in cholesterol biosynthesis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

Inhibition of HMG-CoA Reductase

this compound acts as a competitive inhibitor of the enzyme HMG-CoA reductase. This inhibition leads to a significant reduction in the synthesis of cholesterol in the liver, thereby lowering levels of low-density lipoprotein (LDL) cholesterol and total cholesterol in the bloodstream.

Biochemical Pathways

The primary pathway affected by this compound is the mevalonate pathway , which is essential for cholesterol production. The compound's lactone structure is critical for its biological activity, influencing both its pharmacokinetics and therapeutic efficacy .

Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 3A4 enzyme in the liver and intestine. The compound can interconvert between its lactone and hydroxy acid forms depending on pH conditions, with the lactone form being less stable under both mildly acidic and basic conditions .

Key Pharmacokinetic Properties:

- Absorption: The lactone form is absorbed from the gastrointestinal tract and converted to the active drug in the liver.

- Metabolism: Metabolized into ortho- and parahydroxylated derivatives, which retain significant inhibitory activity against HMG-CoA reductase.

- Elimination: Primarily eliminated in bile with minimal renal excretion .

Biological Effects

Cholesterol-Lowering Effects

Clinical studies have demonstrated this compound's effectiveness in reducing LDL cholesterol levels significantly. It has been used in various populations, including those with dyslipidemia and cardiovascular diseases .

Anti-Inflammatory Properties

Emerging research suggests that this compound may possess anti-inflammatory properties , which could be beneficial for managing inflammatory diseases beyond its lipid-lowering effects. Studies have indicated that it may influence inflammatory markers and immune cell function .

Case Studies

-

Diabetes Impact on Pharmacokinetics

A study found that diabetic patients exhibited significantly higher plasma concentrations of atorvastatin lactone compared to non-diabetic individuals. This increased concentration may necessitate dosage adjustments in diabetic patients to avoid adverse effects . -

Comparative Analysis with Other Statins

Research comparing this compound with other statins (e.g., simvastatin, rosuvastatin) highlighted its unique metabolic pathway and potential side effects. For instance, atorvastatin's pentasubstituted pyrrole core distinguishes it from other statins, contributing to its specific pharmacological profile .

Summary Table: Comparison of Statins

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Atorvastatin | Lactone | HMG-CoA reductase inhibition | Unique pentasubstituted pyrrole core |

| Simvastatin | Lactone | HMG-CoA reductase inhibition | More lipophilic; greater myotoxicity risk |

| Rosuvastatin | Lactone | HMG-CoA reductase inhibition | Higher potency; fewer drug interactions |

| Pravastatin | Hydroxy Acid | HMG-CoA reductase inhibition | Less lipophilic; lower risk of muscle toxicity |

| Fluvastatin | Lactone | HMG-CoA reductase inhibition | Shorter half-life; more frequent dosing |

属性

IUPAC Name |

5-(4-fluorophenyl)-1-[2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31FN2O3/c1-22(2)31-30(33(38)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27-14-9-15-28(37)39-27/h3-13,15-19,22,27H,14,20-21H2,1-2H3,(H,35,38)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYIXAUAZYJKKST-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2CC=CC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。